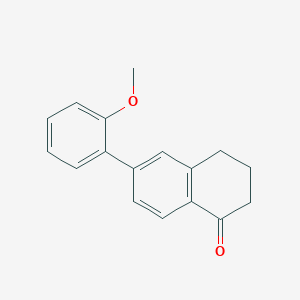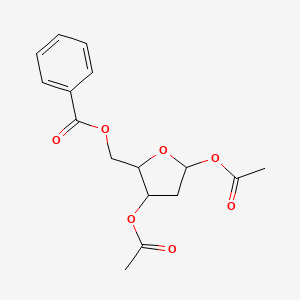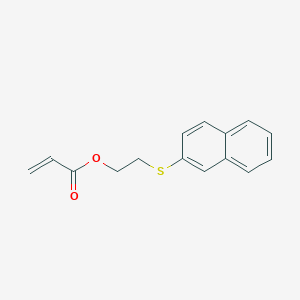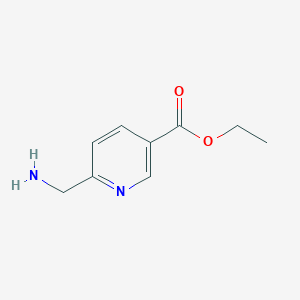
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . This compound is known for its unique structure, which includes an indan ring system substituted with an amino group, a chloro group, and a carboxylic acid methyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indanone derivative.
Chlorination: The indanone derivative is chlorinated to introduce the chloro group at the desired position.
Amination: The chlorinated indanone is then subjected to amination to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of specific catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-indan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Amino-5-chloro-indan-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
2-Amino-5-bromo-indan-2-carboxylic acid methyl ester: Similar structure but with a bromo group instead of a chloro group.
2-Amino-5-fluoro-indan-2-carboxylic acid methyl ester: Contains a fluoro group instead of a chloro group.
2-Amino-5-iodo-indan-2-carboxylic acid methyl ester: Features an iodo group in place of the chloro group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)11(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6,13H2,1H3 |
InChI Key |
XMVOCEJOLINZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-](/img/structure/B12276766.png)




![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12276794.png)
![N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12276798.png)
![3-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12276802.png)
![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)

